molecular formula C12H24ClNO2S B1403649 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864064-70-9

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

Cat. No.: B1403649
CAS No.: 1864064-70-9
M. Wt: 281.84 g/mol
InChI Key: WPDADBUGCWWOIA-UHFFFAOYSA-N
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Description

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a chemical building block of significant interest in medicinal chemistry, particularly for the development of novel pharmacologically active compounds. Its structure incorporates a piperidine ring, a prevalent motif in drug discovery, which is functionalized with a cyclohexanesulfonylmethyl group. This specific modification is a key structural feature in certain pharmaceutical agents, suggesting its potential value in creating molecules that modulate key biological targets . Piperazine and piperidine rings are among the most frequently used heterocycles in FDA-approved drugs, prized for their ability to fine-tune the physicochemical properties of a molecule and serve as scaffolds for presenting pharmacophoric groups . Researchers can leverage this reagent as a critical synthon in synthetic routes, such as reductive amination or N-alkylation, to develop new chemical entities. The sulfonyl group can act as a versatile linker or influence the molecule's binding affinity and metabolic stability. This compound is supplied exclusively For Research Use Only and is strictly intended for laboratory applications, not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(cyclohexylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S.ClH/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDADBUGCWWOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with cyclohexanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its efficacy against specific cancer types:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.5Modulation of cell cycle regulators
A549 (Lung Cancer)26Induction of apoptosis and disruption of mitochondrial integrity
NCI-H460 (Lung Cancer)42.3Inhibition of Aurora-A kinase

In a study involving the MCF7 breast cancer cell line, the compound demonstrated an IC50 value of 12.5 µM, indicating significant cytotoxicity through modulation of cell cycle regulators . Similarly, in A549 lung cancer cells, it showed an IC50 value of 26 µM, primarily through apoptosis induction .

Mechanisms Underlying Anticancer Activity

The anticancer properties of this compound are believed to be linked to its ability to activate the terminal unfolded protein response (UPR) and inhibit proteasome activity. This mechanism is crucial as it can trigger programmed cell death in tumor cells under stress conditions . The compound's ability to cross the blood-brain barrier also suggests potential applications in treating brain tumors .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The following table outlines its efficacy against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

Study on MCF7 Cell Line

A comprehensive study on the MCF7 breast cancer cell line demonstrated that this compound effectively inhibited cell proliferation with an IC50 value of 12.5 µM, showcasing its potential as an anticancer agent.

A549 Lung Cancer Cells

In another investigation involving A549 lung cancer cells, the compound exhibited an IC50 value of 26 µM, with mechanisms involving apoptosis induction and mitochondrial integrity disruption.

NCI-H460 Non-Small Cell Lung Cancer

The compound also showed an IC50 value of 42.3 µM against NCI-H460 cells, primarily through inhibition of Aurora-A kinase, which is essential for mitotic spindle assembly.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride with analogous piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Notable Properties
4-[(Cyclohexanesulfonyl)methyl]piperidine HCl 1864016-67-0 C₁₂H₂₂ClNO₂S 279.53 Cyclohexanesulfonyl methyl High lipophilicity (inferred)
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, HCl 101768-64-3 C₁₁H₁₄Cl₂NO₂S 296.21 4-Chlorophenylsulfonyl Aromatic π-π interaction potential
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine HCl - C₁₀H₂₀ClNO₂S 253.79 Cyclopropylmethylsulfonyl Irritant (Hazard Class)
4-(Ethanesulfonyl)piperidine HCl 1147107-63-8 C₇H₁₆ClNO₂S 237.78 Ethanesulfonyl Smaller substituent, lower steric hindrance
4-[(Ethylsulfanyl)methyl]piperidine HCl - C₈H₁₈ClNS 195.74 Ethylsulfanyl methyl Thioether group (reduced polarity)
4-(3-Methoxy-5-trifluoromethyl-benzyl)piperidine HCl 782504-62-5 C₁₅H₁₉ClF₃NO 345.77 Aromatic benzyl derivative Melting point: 184–185°C
Key Observations:
  • Steric Effects : Cyclohexane and cyclopropylmethyl groups introduce steric bulk, which may hinder binding to certain biological targets compared to planar aromatic substituents (e.g., 4-chlorophenyl).
  • Electronic Effects : The sulfonyl group is electron-withdrawing, which contrasts with the electron-donating methoxy group in 4-(4-methoxybenzyl)piperidine hydrochloride .

Biological Activity

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biochemical interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is classified as a piperidine derivative, characterized by the presence of a cyclohexanesulfonyl group attached to a piperidine ring. This structural configuration contributes to its biological activity, particularly in enzyme modulation and receptor interaction.

Target Interactions

This compound interacts with various biomolecules, including enzymes and receptors. Its mechanism can be summarized as follows:

  • Enzyme Modulation : The compound can bind to active sites or allosteric sites on enzymes, influencing their catalytic activity. For instance, it may alter the conformation of metabolic enzymes, thereby affecting pathways such as glycolysis and lipid metabolism.
  • Receptor Binding : It has shown potential in binding to serotonin receptors, particularly the 5-HT4 receptor, which is implicated in gastrointestinal motility and cardiac function .

Cellular Impact

The compound's influence extends to cellular processes including:

  • Cell Signaling : It modulates key signaling pathways that regulate cell proliferation, differentiation, and apoptosis. For example, its interaction with specific receptors can activate downstream signaling cascades that promote cell survival or induce apoptosis under certain conditions.
  • Gene Expression : By interacting with transcription factors, it can alter gene expression profiles related to metabolic processes and stress responses.

Dosage-Dependent Effects

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations, the compound may enhance cellular functions or promote beneficial metabolic pathways.
  • High Doses : Conversely, higher doses can lead to cytotoxic effects, including apoptosis and disruption of metabolic homeostasis.

Research Applications

This compound has been utilized in various research contexts:

Application Area Description
Medicinal Chemistry Used as a precursor for synthesizing novel therapeutic agents targeting specific diseases.
Biochemical Studies Investigated for its role in enzyme inhibition and receptor binding assays.
Pharmacology Evaluated for potential therapeutic effects in animal models related to gastrointestinal disorders and cardiovascular diseases .

Case Studies

  • 5-HT4 Receptor Antagonism : A study evaluated the binding affinity of various piperidine derivatives at the 5-HT4 receptor. It was found that modifications to the piperidine structure significantly influenced receptor affinity and selectivity .
  • Antitumor Activity : Another investigation focused on derivatives similar to this compound for their antitumor properties. The results indicated promising activity against several cancer cell lines, suggesting potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with cyclohexanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonylmethyl intermediate. Post-reaction, hydrochloric acid is added to precipitate the hydrochloride salt. Optimization involves varying temperature (0–40°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios to maximize yield . Purification typically employs recrystallization from ethanol/water mixtures or column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by identifying key signals: piperidine protons (δ 1.4–2.8 ppm), sulfonyl methylene (δ 3.1–3.5 ppm), and cyclohexane protons (δ 1.2–1.8 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Infrared (IR) spectroscopy detects sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of fine particulates. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can steric and electronic effects influence the reactivity of the sulfonylmethyl group in cross-coupling reactions?

  • Methodological Answer : The sulfonyl group’s electron-withdrawing nature deactivates the adjacent methylene carbon, reducing nucleophilicity. Steric hindrance from the cyclohexane ring further limits accessibility. To mitigate this, employ bulky palladium catalysts (e.g., XPhos Pd G3) in Suzuki-Miyaura couplings, which enhance selectivity for aryl boronic acids. Solvent screening (DMF vs. dioxane) and microwave-assisted heating (80–120°C) can accelerate reaction rates .

Q. What computational strategies are effective in predicting the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states of the piperidine nitrogen and sulfonyl group across pH 2–10. Molecular dynamics simulations (Amber force field) predict thermal degradation pathways at 25–100°C. Experimentally, validate predictions via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How should researchers address discrepancies in biological activity data across in vitro and in vivo studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). For in vivo inconsistencies, assess pharmacokinetic parameters (bioavailability, half-life) via LC-MS/MS plasma profiling. Consider species-specific metabolic differences by testing cytochrome P450 isoform interactions (e.g., CYP3A4 vs. CYP2D6) .

Q. What strategies optimize the compound’s solubility for formulation in aqueous preclinical models?

  • Methodological Answer : Use co-solvents (e.g., PEG-400, DMSO) at ≤10% (v/v) to enhance aqueous solubility. Alternatively, prepare hydrochloride salt nanoparticles via antisolvent precipitation (ethanol/water) with stabilizers (Poloxamer 407). Characterize particle size (Dynamic Light Scattering) and crystallinity (XRD) to ensure stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Reactant of Route 2
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

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